l-Stepholidin

Übersicht

Beschreibung

l-Stepholidine is a natural product found in Fibraurea recisa, Stephania yunnanensis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

l-Stepholidin (L-SPD): hat sich als vielversprechend für die Behandlung der Alzheimer-Krankheit (AD) erwiesen. Es aktiviert den Dopamin-D1-Rezeptor/PKA-Signalweg, der für die Verbesserung der synaptischen Plastizität und Gedächtnisfunktionen entscheidend ist . L-SPD verbessert das hippocampusabhängige Gedächtnis und erhöht die Oberflächenexpression von AMPA-Rezeptoren im Hippocampus, was eine potenzielle therapeutische Strategie für AD bietet .

Management der Schizophrenie

L-SPD übt eine doppelte Wirkung auf Dopaminrezeptoren aus, wobei es als D1-Rezeptoragonist und als D2-Rezeptorantagonist wirkt. Dieses pharmakologische Profil ist vorteilhaft für die Behandlung von Schizophrenie. Klinische Studien haben gezeigt, dass L-SPD bei gleichzeitiger Verabreichung mit typischen Antipsychotika die therapeutische Wirkung verstärkt und tardive Dyskinesie reduziert . Es zeigt auch Potenzial bei der Verbesserung der kognitiven Funktion und der sozialen Interaktion in Tiermodellen der Schizophrenie .

Drogenabhängigkeit Therapie

Die einzigartigen Eigenschaften von L-SPD machen es zu einem potenziellen Mittel zur Behandlung von Drogenabhängigkeit. Seine Wirkung auf Dopaminrezeptoren kann das Belohnungssystem im Gehirn modulieren, das ein Schlüsselfaktor für die Sucht ist. Forschungen legen nahe, dass L-SPD als Behandlungsoption für verschiedene Substanzabhängigkeiten untersucht werden könnte .

Behandlung der Parkinson-Krankheit

Die Fähigkeit von L-SPD, als D1-Rezeptoragonist und als D2-Rezeptorantagonist zu wirken, macht es auch zu einem Kandidaten für die Therapie der Parkinson-Krankheit. Es könnte das dopaminerge System im Gehirn potenziell ausgleichen, das bei Parkinson-Patienten oft gestört ist .

Neuroprotektion gegen Neurotoxizität

Studien haben gezeigt, dass L-SPD neuroprotektive Wirkungen gegen Gedächtnisdefizite hat, die durch neurotoxische Substanzen wie Methamphetamin induziert werden. Es könnte durch Modulation des dopaminergen Weges und Reduzierung der Hochregulierung von HCN1-Kanälen wirken, die für Gedächtnisfunktionen entscheidend sind .

Kognitive Steigerung

L-SPD wurde festgestellt, dass es in verschiedenen Modellen die kognitiven Funktionen, wie z. B. Gedächtnis und Lernen, verbessert. Dies wird auf seine Auswirkungen auf die synaptische Übertragung und Plastizität zurückgeführt, was es zu einem potenziellen kognitiven Enhancer für Erkrankungen macht, die durch einen kognitiven Rückgang gekennzeichnet sind .

Wirkmechanismus

Target of Action

L-Stepholidine (L-SPD) is an active ingredient of the Chinese herb Stephania and is the first compound found to have a dual function as a dopamine receptor D1 agonist and D2 antagonist . It also acts as an antagonist on D3R .

Mode of Action

L-SPD interacts with its targets, the D1, D2, and D3 dopamine receptors, in a unique way. It acts as an agonist on D1R, meaning it activates this receptor, and as an antagonist on D2R and D3R, meaning it blocks these receptors . The integration of homology modeling, automated molecular docking, and molecular dynamics simulations has shown that hydrogen bonding of the hydroxyl group on the D ring of L-SPD with the side chain of N6.55, in combination with hydrophobic stacking between I3.40, F6.44, and W6.48, mediates the agonist effect of L-SPD on D1R . The absence of hydrophobic stacking between I3.40, F6.44, and W6.48 in D2R and D3R excludes receptor activation .

Biochemical Pathways

L-SPD affects the dopamine signaling pathway. It increases the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in the pyramidal cells between layers V and VI in the prelimbic cortex (PL) via presynaptic D1 receptors . This effect is dependent on protein kinase A (PKA) and protein kinase C (PKC) signaling pathways .

Result of Action

L-SPD has been shown to improve the hippocampus-dependent memory, surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and spine density in the hippocampus of APP/PS1 transgenic mice . It also rescues decreased phosphorylation and surface expression of GluA1 in hippocampal cultures and protects the long-term potentiation in hippocampal slices induced by amyloid β-derived diffusible ligands (ADDLs) .

Action Environment

The action, efficacy, and stability of L-SPD can be influenced by various environmental factors. For instance, the presence of ADDLs, which play a prominent role in triggering the early cognitive deficits that constitute Alzheimer’s disease, can affect the action of L-SPD

Biochemische Analyse

Biochemical Properties

l-Stepholidine interacts with dopamine receptors, exhibiting D1 receptor agonistic activity while acting as a D2 receptor antagonist . This dual action is thought to enhance cortical dopamine transmission, which could potentially control psychosis and treat cognitive symptoms .

Cellular Effects

l-Stepholidine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with dopamine receptors, which can impact cell signaling pathways and gene expression . Its interaction with these receptors can also influence cellular metabolism .

Molecular Mechanism

At the molecular level, l-Stepholidine exerts its effects through binding interactions with dopamine receptors . As a D1 receptor agonist and D2 receptor antagonist, it can influence enzyme activity and bring about changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, l-Stepholidine has been observed to demonstrate a dose-dependent striatal receptor occupancy at D1 and D2 receptors . It shows a rather rapid decline of D2 occupancy related to its quick elimination .

Dosage Effects in Animal Models

In animal models, the effects of l-Stepholidine vary with different dosages . It has been found to be effective in reducing amphetamine- and phencyclidine-induced locomotion as well as conditioned avoidance response .

Metabolic Pathways

l-Stepholidine is involved in the dopamine metabolic pathway due to its interaction with dopamine receptors . It can influence metabolic flux and metabolite levels through its agonistic and antagonistic actions on D1 and D2 receptors respectively .

Transport and Distribution

The transport and distribution of l-Stepholidine within cells and tissues are influenced by its interactions with dopamine receptors . Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of l-Stepholidine is likely influenced by its interactions with dopamine receptors . These interactions could potentially direct it to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

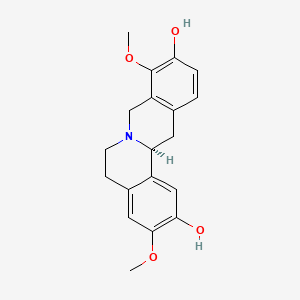

(13aS)-3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPISQIIWUONPB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16562-13-3 | |

| Record name | Stepholidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stepholidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEPHOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UPX3E69W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.